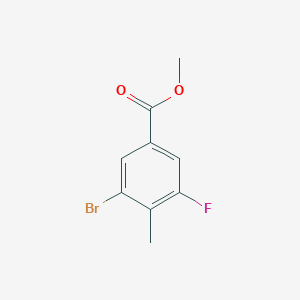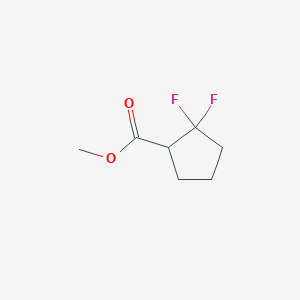
Methyl 3-bromo-5-fluoro-4-methylbenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-5-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1533932-57-8 . It has a molecular weight of 247.06 . It appears as a pale-yellow to yellow-brown solid or liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8BrFO2 . The InChI Code is 1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 . The InChI key is MBOAEPYPUBWIRI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 247.06 . It is a pale-yellow to yellow-brown solid or liquid . It is stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Methyl 4-Bromo-2-methoxybenzoate
Methyl 4-bromo-2-methoxybenzoate has been synthesized through a multi-step process, starting from 4-bromo-2-fluorotoluene and undergoing bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification. This process yields a high-purity product (99.8% by GC), showcasing the complexity and precision in the synthesis of such chemical compounds (Chen Bing-he, 2008).
Photophysical and Photochemical Properties
Zinc Phthalocyanine Derivatives
A zinc phthalocyanine derivative with a high singlet oxygen quantum yield has been synthesized and characterized. This compound, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibits properties very useful for photodynamic therapy applications. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential candidate for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Thermochemistry and Material Science
Energetic Structure–Property Relationships
The study of halogenosubstituted benzoic acids, including fluoro, chloro-, bromo-, and iodo-substituents, as well as methyl-substituted bromobenzoic acids and dibromobenzoic acids, provides insight into their thermochemical properties. Using high-level quantum-chemical composite methods and a group contribution procedure, a framework has been developed for evaluating the enthalpies of formation and vaporization of these compounds. This research is significant for material sciences and assessing chemicals' fate in the environment and atmosphere (K. Zherikova, S. Verevkin, 2019).
Photoactive Compounds
Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
The synthesis of a novel ortho-fluoroazobenzene compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals interesting photoactive properties. This compound, while not photoactive in a tightly packed crystalline state, shows photoactivity in solution. This characteristic opens possibilities for its application in fields where light-induced structural reorganization of molecules is relevant (Eric D. Sylvester, J. Benedict, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOAEPYPUBWIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)



